molecular formula C11H14N4O3 B159887 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile CAS No. 132373-28-5

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile

Katalognummer: B159887
CAS-Nummer: 132373-28-5
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: AYZDQSWJCWDEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its core structure is based on a 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (uracil) scaffold, which is a privileged structure in drug discovery. The compound features strategic substitutions, including an ethylamino group at the 6-position and a 3-oxopropanenitrile moiety at the 5-position, which are critical for its function as a key synthetic precursor. This compound serves as a versatile building block for the synthesis of more complex molecules designed to target protein kinases. Research indicates its primary application in the development of inhibitors for cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of various cancers, making them prominent therapeutic targets. The specific substitutions on this pyrimidinetrione core are engineered to interact with the ATP-binding pocket of these kinases, potentially offering a path for the creation of potent and selective anti-cancer agents. Its value to researchers lies in its use as a critical intermediate for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutic candidates in oncology research.

Eigenschaften

IUPAC Name

3-[4-(ethylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDQSWJCWDEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356396
Record name 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132373-28-5
Record name 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12H16N4O4
  • Molecular Weight : 280.29 g/mol

The compound features a tetrahydropyrimidine ring, which is known for its biological activity in various pharmacological contexts.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile showed effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM

This indicates that the compound may inhibit cell proliferation and promote programmed cell death in cancerous cells.

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell survival. The presence of the ethylamino group may enhance its interaction with biological targets.

Case Studies

  • Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives, including our compound. They found that modifications to the ethylamino group significantly affected the antimicrobial potency.
  • Anticancer Research : Another study focused on the anticancer effects of similar compounds on human lung carcinoma cells. Results indicated that these compounds could inhibit tumor growth by interfering with cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile 3-oxopropanenitrile C₁₂H₁₅N₅O₃ 289.28
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide (Theophylline Impurity C) Formamide C₈H₁₁N₅O₃ 225.20
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide (Compound 15) 3-phenylpropanamide C₁₆H₁₉N₅O₃ 329.35
Doxofylline Impurity 14 (N-(6-(((1,3-dioxolan-2-yl)methyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) Formamide + dioxolane-methyl C₁₁H₁₆N₄O₅ 284.27
Dimethyl 2-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)malonate] Malonate C₁₂H₁₆N₄O₇ 328.28

Key Observations:

Substituent Diversity: The 3-oxopropanenitrile group in the target compound enhances electrophilicity compared to amide or ester substituents in analogues like Theophylline Impurity C (formamide) or Compound 15 (phenylpropanamide). This feature may influence reactivity in nucleophilic addition or cyclization reactions .

Synthetic Routes: The target compound shares synthetic pathways with other tetrahydropyrimidine derivatives, such as reactions involving 6-amino-1,3-dimethyluracil and activated nitriles (e.g., malononitrile) under reflux conditions . In contrast, Theophylline Impurity C is synthesized via formylation of the 6-amino group, while Doxofylline Impurity 14 incorporates a dioxolane-methyl moiety through reductive amination .

Physicochemical Properties: The cyano group in the target compound reduces polarity compared to amide-containing analogues, as evidenced by lower melting points (unreported for the target but inferred from similar nitriles) . Theophylline Impurity C exhibits higher water solubility due to its formamide group, which participates in stronger hydrogen bonding .

Key Findings:

  • The target compound’s 3-oxopropanenitrile group may confer unique binding interactions with biological targets, such as covalent bonding via the nitrile group or stabilization of transition states in enzymatic inhibition .
  • Compound 14 (cinnamamide derivative) demonstrates antimicrobial activity, suggesting that bulky aromatic substituents at position 5 enhance interactions with bacterial targets .
  • Pyrazole-fused analogues (e.g., Compound 4a) show dual antimicrobial and antioxidant properties, highlighting the role of heterocyclic fusion in expanding bioactivity .

Q & A

Q. How do steric and electronic effects impact the compound’s spectroscopic signatures?

  • Methodology : Compare IR and Raman spectra of derivatives with varying substituents. The carbonyl stretch (~1700 cm1^{-1}) shifts upfield with electron-donating groups, while the cyano stretch (~2200 cm1^{-1}) remains invariant, indicating minimal electronic perturbation .

Data Analysis and Interpretation

Q. How to reconcile conflicting X-ray crystallography and NMR data on molecular conformation?

  • Methodology : Analyze dynamic effects (e.g., ring puckering in solution vs. solid state). For instance, X-ray data may show a planar pyrimidine ring, while NMR NOE effects indicate chair-like conformations in solution due to solvent interactions .

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodology : Apply ANOVA to compare yields across multiple batches. Use Design of Experiments (DoE) to optimize parameters (e.g., reaction time, temperature) and minimize variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.